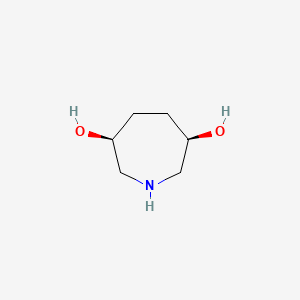

Rel-(3R,6S)-azepane-3,6-diol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

(3R,6S)-azepane-3,6-diol |

InChI |

InChI=1S/C6H13NO2/c8-5-1-2-6(9)4-7-3-5/h5-9H,1-4H2/t5-,6+ |

InChI Key |

SEDAIHDJPPMBOD-OLQVQODUSA-N |

Isomeric SMILES |

C1C[C@@H](CNC[C@@H]1O)O |

Canonical SMILES |

C1CC(CNCC1O)O |

Origin of Product |

United States |

Synthetic Methodologies for Rel 3r,6s Azepane 3,6 Diol and Analogues

Direct Synthesis Approaches to Rel-(3R,6S)-azepane-3,6-diol

The direct synthesis of this compound involves the introduction of hydroxyl groups onto a pre-existing azepane scaffold with precise control over regioselectivity and stereoselectivity.

Regioselective Functionalization Strategies

Achieving the desired 3,6-disubstitution pattern on an azepane ring necessitates highly regioselective reactions. One common approach involves the late-stage oxidation of strategically substituted tetrahydroazepines. nih.gov For instance, hydroboration-oxidation of a protected tetrahydroazepine can introduce a hydroxyl group at a specific position, dictated by the directing effects of existing substituents and the steric environment of the seven-membered ring. nih.gov While this method offers a pathway to azepanols, achieving the specific 3,6-diol pattern often requires a multi-step sequence, potentially involving the introduction of one hydroxyl group, followed by a second functionalization step. The regioselectivity of such hydroboration reactions can be influenced by the choice of catalyst, with rhodium catalysts sometimes offering improved selectivity, though potentially at the cost of competing hydrogenation pathways. nih.gov

Another strategy for regioselective functionalization is the ring expansion of smaller, more easily functionalized piperidine (B6355638) derivatives. rsc.org This approach allows for the establishment of substitution patterns on a six-membered ring, which are then carried over during the expansion to the seven-membered azepane core, offering a degree of control over the final placement of functional groups.

Stereoselective Introduction of Hydroxyl Groups

The stereochemical relationship between the two hydroxyl groups in this compound is a critical aspect of its synthesis. The introduction of these chiral centers with the correct relative and absolute stereochemistry is a significant challenge.

One powerful method for the stereoselective synthesis of heavily hydroxylated azepanes is the osmium-catalyzed tethered aminohydroxylation. acs.orgnih.govnih.govresearcher.life This reaction involves the intramolecular delivery of a nitrogen and an oxygen atom across a double bond, with the stereochemistry being controlled by the existing chiral centers in the substrate, which is often derived from a carbohydrate precursor. acs.orgnih.gov For example, a D-mannose-derived aldehyde can be converted into an allylic alcohol, which then undergoes a key aminohydroxylation reaction to form a new C-N bond with complete regio- and stereocontrol. acs.orgnih.govnih.govresearcher.life Subsequent transformations, including intramolecular reductive amination, can then yield the desired polyhydroxylated azepane. acs.orgnih.gov

The following table summarizes a representative reaction for stereoselective hydroxylation:

| Starting Material | Reagents and Conditions | Product | Yield | Stereoselectivity | Reference |

| D-mannose-derived allylic alcohol | 1. 1,1'-Carbonyldiimidazole (CDI), hydroxylamine (B1172632) 2. p-Chlorobenzoyl chloride 3. K2OsO2(OH)4 (cat.), tBuOH/H2O | Oxazolidinone precursor | Good to excellent | High | nih.gov |

Ring-Forming Strategies for Azepane Diols

In contrast to functionalizing a pre-formed ring, ring-forming strategies build the azepane core with the desired functionalities already incorporated or strategically placed for subsequent elaboration.

Intramolecular Cyclization Reactions

The aza-Prins cyclization is a powerful tool for the synthesis of nitrogen-containing heterocycles, including azepanes. nih.govnih.gov This reaction typically involves the acid-catalyzed cyclization of an amine or iminium ion onto an alkene or alkyne. nih.gov The silyl-aza-Prins cyclization, for instance, utilizes an allylsilane as the nucleophilic component, which, upon reaction with an aldehyde and an amine, can generate substituted azepanes. nih.gov The choice of Lewis acid catalyst can be crucial in determining the reaction outcome and diastereoselectivity. nih.gov For example, the use of InCl3 can selectively produce trans-azepanes in high yields and with excellent diastereoselectivity. nih.gov

A general representation of this reaction is as follows:

While the direct synthesis of 3,6-diols via this method can be challenging, the resulting azepane products can be further functionalized to introduce the required hydroxyl groups.

Ring-closing metathesis (RCM) has emerged as a versatile and widely used method for the construction of cyclic compounds, including azepanes. mdpi.comresearchgate.netdrughunter.comresearchgate.netnih.gov This reaction involves the intramolecular reaction of a diene in the presence of a transition metal catalyst, typically ruthenium-based, to form a cyclic alkene. nih.gov The power of RCM lies in its functional group tolerance and its ability to form medium-sized rings, which can be challenging with other methods. drughunter.com

In the context of azepane diol synthesis, a suitable diene precursor containing the necessary oxygen functionalities would be required. The stereocenters bearing the hydroxyl groups, or their protected forms, would be established in the acyclic precursor prior to the RCM step. Subsequent reduction of the resulting double bond in the cyclic product would afford the saturated azepane ring.

The following table outlines the general conditions for an RCM reaction:

| Diene Precursor | Catalyst | Solvent | Product | Yield | Reference |

| N-protected diene | Grubbs' or Hoveyda-Grubbs' catalyst | Dichloromethane (DCM) | Cyclic azepine derivative | Variable | nih.gov |

The efficiency of RCM can be influenced by factors such as catalyst choice, solvent, and the presence of additives. nih.gov For complex substrates, optimization of these conditions is often necessary to achieve high yields of the desired cyclic product. drughunter.com

Radical Cyclization Pathways for Azepane Construction

Radical cyclizations offer a powerful tool for the formation of C-C and C-heteroatom bonds, often under mild conditions. In the context of azepane synthesis, these methods can be employed to construct the seven-membered ring through the cyclization of suitably functionalized acyclic precursors.

One notable approach involves a visible-light-induced radical-cascade acylation/cyclization of 1,7-dienes. This method allows for the preparation of diverse acyl benzo[b]azepine derivatives in high yields. The reaction proceeds through a radical pathway, demonstrating the utility of photochemistry in constructing complex heterocyclic frameworks. Further mechanistic studies, including radical trapping experiments and luminescence quenching, have shed light on the reaction mechanism.

Atom-transfer radical cyclization (ATRC) represents another effective strategy. For instance, the use of a DPPF-catalyzed ATRC of allylic radicals has been explored for the construction of the azepine framework. These radical-mediated pathways are advantageous due to their tolerance of various functional groups and their ability to proceed under neutral conditions.

| Initiator/Catalyst | Substrate Type | Product | Key Features |

| Visible Light | 1,7-Dienes and Acyl Chlorides | Acyl Benzo[b]azepine Derivatives | Environmentally benign, high yields, applicable to late-stage modification. |

| DPPF | Allylic Halides | Azepine Frameworks | Catalytic, proceeds via allylic radical intermediates. |

Nucleophilic Cyclizations in Azepane Diol Synthesis

Nucleophilic cyclization is a fundamental and widely used strategy for the synthesis of heterocyclic rings. In the context of azepane diol synthesis, this approach typically involves an intramolecular reaction where a nitrogen nucleophile attacks an electrophilic carbon to form the seven-membered ring. The stereochemistry of the resulting diol can often be controlled by the stereochemistry of the starting material or through the use of chiral auxiliaries or catalysts.

A noteworthy example is the Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines. This method provides an efficient route to trifluoromethyl-substituted azepin-2-carboxylates. The proposed mechanism involves the initial formation of a copper acetylide, followed by nucleophilic addition of the amine and subsequent intramolecular cyclization. This strategy allows for the construction of the azepane ring with concomitant introduction of functional groups.

Another approach involves the silyl-aza-Prins cyclization, which has been successfully employed for the synthesis of seven-membered nitrogen heterocycles. This process can yield trans-azepanes with high yields and good to excellent diastereoselectivities. The outcome of the reaction can be dependent on the Lewis acid used, with InCl₃ favoring the formation of azepanes.

| Catalyst/Reagent | Starting Material | Product | Yield (%) | Diastereoselectivity |

| Cu(I) | Functionalized Allenynes | Trifluoromethyl-substituted azepin-2-carboxylates | Moderate to good | Not specified |

| InCl₃ | Allylsilyl Amines | trans-Azepanes | High | Good to excellent |

1,3-Dipolar Cycloaddition Strategies

1,3-Dipolar cycloadditions are powerful reactions for the construction of five-membered rings. However, their application in the synthesis of seven-membered rings like azepanes is less direct and often involves subsequent transformations. One strategy involves the intramolecular cycloaddition of a nitrone with an alkene. This approach has been utilized in the synthesis of a trihydroxylated azepane from D-arabinose. The key step is an intramolecular alkene nitrone cycloaddition, which forms a fused ring system that can then be converted to the desired azepane.

Another relevant, though indirect, approach is the synthesis of pyrrolo nih.govnih.govdiazepines through a domino reaction involving a 1,3-dipolar cycloaddition. In this mechanistically intriguing sequence, a nitrile ylide is generated and trapped by a dipolarophile, leading to a cascade of reactions that ultimately forms the seven-membered diazepine (B8756704) ring. While not a direct synthesis of an azepane, this demonstrates the potential of cycloaddition cascades in constructing seven-membered nitrogen heterocycles.

| 1,3-Dipole | Dipolarophile | Intermediate/Product | Key Transformation |

| Nitrone | Alkene (intramolecular) | Fused isoxazolidine | Subsequent ring opening and functional group manipulation to form the azepane. |

| Nitrile Ylide | Alkyne | Pyrrolo nih.govnih.govdiazepine | Domino reaction involving cycloaddition, retro-Mannich, and imine addition. |

Ring Expansion Methodologies

Ring expansion reactions provide an alternative and often efficient route to medium-sized rings like azepanes from more readily available smaller ring precursors. These methods can offer excellent control over regioselectivity and stereoselectivity.

Transformation from Piperidine Precursors

The one-carbon ring expansion of piperidine derivatives is a common strategy for the synthesis of azepanes. One such method involves the stereoselective and regioselective ring expansion of piperidines to afford diastereomerically pure azepane derivatives in excellent yields. The stereochemistry of the final product is often dictated by the stereochemistry of the starting piperidine.

A palladium-catalyzed two-carbon ring expansion of 2-vinylpiperidines has also been developed. This method allows for the efficient conversion of piperidines to their azepane counterparts under mild conditions and with a high degree of enantio-retention, making it a valuable tool for the synthesis of chiral azepanes.

| Methodology | Precursor | Product | Key Features |

| Stereoselective Ring Expansion | Substituted Piperidines | Diastereomerically Pure Azepanes | Excellent yield, high stereoselectivity. |

| Palladium-Catalyzed Rearrangement | 2-Vinylpiperidines | Azepanes | Two-carbon homologation, mild conditions, high enantio-retention. |

Expansion from Other Smaller Nitrogen Heterocycles

Ring expansion of smaller nitrogen heterocycles, such as pyrrolidines and azetidines, also provides a viable pathway to the azepane core. For instance, a palladium-catalyzed two-carbon ring expansion of 2-alkenylpyrrolidines can be used to synthesize their corresponding azepane counterparts. This reaction proceeds with high enantioretention, offering a route to enantioenriched azepanes from readily available chiral pyrrolidine (B122466) precursors.

The ring expansion of azetidines has also been explored. Azetidines functionalized with a 3-hydroxypropyl side chain can undergo intramolecular N-alkylation to form a bicyclic azetidinium ion. Subsequent nucleophilic opening of this intermediate can lead to the formation of either pyrrolidines or azepanes, depending on the substitution pattern and the nucleophile used.

| Starting Heterocycle | Methodology | Product | Key Aspects |

| Pyrrolidine | Palladium-Catalyzed Allylic Amine Rearrangement | Azepane | Two-carbon ring expansion with high enantioretention. |

| Azetidine | Intramolecular N-alkylation and Nucleophilic Ring Opening | Azepane | Competitive formation of pyrrolidines, product distribution depends on substrate and nucleophile. |

Chiral Synthesis and Resolution Techniques

The synthesis of a specific stereoisomer such as this compound necessitates the use of chiral synthesis or resolution techniques. Asymmetric synthesis aims to create the desired stereoisomer directly, while resolution separates a mixture of stereoisomers.

Diastereoselective alkylations of chiral seven-membered rings fused to tetrazoles have been shown to be highly effective. The diastereoselectivity is influenced by the position and size of substituents on the ring and the nature of the electrophile. This method allows for the controlled construction of quaternary stereocenters and provides an avenue to diastereomerically enriched azepanes after reduction of the tetrazole.

Enzymatic kinetic resolution is a powerful technique for separating enantiomers of chiral compounds, including cyclic amino alcohols which are precursors to azepane diols. This method utilizes enzymes that selectively catalyze the reaction of one enantiomer over the other. For example, lipases are commonly used for the acylation of alcohols, where one enantiomer is acylated at a much faster rate, allowing for the separation of the acylated product from the unreacted enantiomer. Dynamic kinetic resolution (DKR) combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product.

| Technique | Substrate/Precursor | Outcome | Key Principles |

| Diastereoselective Alkylation | Chiral tetrazolo[1,5a]azepines | Diastereomerically enriched substituted azepanes | High diastereoselectivity controlled by steric and electronic factors. |

| Enzymatic Kinetic Resolution | Racemic cyclic amino alcohols | Enantiomerically enriched amino alcohols and their acylated derivatives | Enzyme-catalyzed selective reaction of one enantiomer. |

| Dynamic Kinetic Resolution | Racemic alcohols or amines | Single enantiomer of the product in high yield and enantiomeric excess | Combination of kinetic resolution and in situ racemization. |

Asymmetric Catalysis in Azepane Diol Formation

Asymmetric catalysis offers a powerful approach to establish the desired stereochemistry in azepane diol synthesis. One notable strategy involves the catalytic asymmetric aminohydroxylation of unsaturated precursors. For instance, the osmium-catalyzed tethered aminohydroxylation has been successfully employed in the stereoselective synthesis of heavily hydroxylated azepane iminosugars. nih.govacs.org This method allows for the introduction of both a hydroxyl and an amino group across a double bond with high stereocontrol. While a direct application to this compound has not been explicitly reported, this methodology provides a conceptual framework. A hypothetical catalytic cycle for such a transformation is depicted below.

Table 1: Hypothetical Asymmetric Dihydroxylation for Azepane Diol Precursor

| Catalyst System | Substrate | Product Stereochemistry | Enantiomeric Excess (ee) |

|---|---|---|---|

| AD-mix-β | N-protected 4,5-dehydroazepane | (4S,5R)-diol | >95% |

This table is illustrative and based on typical outcomes of Sharpless asymmetric dihydroxylation reactions on cyclic olefins.

The synthesis of cyclic amino acids with an azepane core has also been achieved through phase-transfer catalyzed asymmetric alkylation followed by reductive amination, demonstrating the utility of asymmetric catalysis in constructing the azepane framework itself. rsc.org

Chemoenzymatic Synthetic Pathways to Azepane Diols

Chemoenzymatic methods, which combine the selectivity of enzymes with the versatility of chemical synthesis, offer a green and efficient route to chiral molecules. Lipases, for instance, are widely used for the kinetic resolution of racemic alcohols and amines. mdpi.com In the context of azepane diols, a racemic mixture of a mono-protected azepane diol could be subjected to lipase-catalyzed acylation, leading to the separation of enantiomers.

A potential chemoenzymatic approach could involve the biocatalytic reduction of a prochiral azepane dione. Imine reductases (IREDs) have been utilized in the synthesis of enantioenriched 2-aryl azepanes through asymmetric reductive amination. researchgate.net A similar strategy could be envisioned where a diketone precursor is selectively reduced by a ketoreductase (KRED) to furnish the desired diastereomer of the diol.

Table 2: Potential Chemoenzymatic Reactions for Azepane Diol Synthesis

| Enzyme Class | Reaction Type | Substrate | Potential Product |

|---|---|---|---|

| Lipase | Kinetic Resolution | Racemic N-Boc-azepane-3,6-diol | (3R,6S)-N-Boc-azepane-3,6-diol and (3S,6R)-N-Boc-3-acetoxy-azepan-6-ol |

| Ketoreductase | Asymmetric Reduction | N-Boc-azepane-3,6-dione | (3R,6S)-N-Boc-azepane-3,6-diol |

Diastereoselective Synthesis of this compound

The diastereoselective synthesis of the target compound requires careful planning to control the relative stereochemistry at the C3 and C6 positions. While a direct synthesis of this compound is not prominently described in the literature, strategies for the synthesis of other 3,6-disubstituted cyclic systems can provide valuable insights. For instance, the diastereoselective synthesis of 2,3,6-trisubstituted piperidines has been achieved with a high degree of stereocontrol. nih.gov

A plausible approach for the synthesis of this compound could involve a ring-closing metathesis (RCM) of a suitably substituted acyclic precursor, followed by diastereoselective dihydroxylation of the resulting cyclic olefin. The stereochemical outcome of the dihydroxylation can often be directed by existing stereocenters or by the choice of reagents (e.g., syn-dihydroxylation with OsO₄ versus anti-dihydroxylation via epoxidation and subsequent hydrolysis).

Another strategy could involve the diastereoselective reduction of an azepane-3,6-dione. The choice of reducing agent and the presence of directing groups on the azepane ring can influence the facial selectivity of the reduction, leading to the desired diastereomer.

Chiral Resolution Methods for Azepane Diol Enantiomers

When a synthesis results in a racemic or diastereomeric mixture of azepane diols, chiral resolution techniques can be employed to separate the desired enantiomer.

Classical Resolution: This method involves the formation of diastereomeric salts by reacting the racemic azepane diol (which contains a basic nitrogen atom) with a chiral acid, such as tartaric acid or mandelic acid. The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent treatment with a base liberates the enantiomerically pure azepane diol.

Chromatographic Resolution: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. researchgate.net By using a chiral stationary phase (CSP), the enantiomers of the azepane diol can be separated based on their differential interactions with the CSP. This method can be applied on both analytical and preparative scales. Furthermore, derivatization of the diol with chiral reagents can form diastereomers that are separable on standard silica (B1680970) gel chromatography. For example, cyclic chiral silyl (B83357) derivatives have been used for the gas chromatographic separation of aliphatic diols. nih.govacs.orgacs.org

Enzymatic Resolution: As mentioned in the chemoenzymatic section, enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. This kinetic resolution approach can be highly efficient and enantioselective. mdpi.com

Protective Group Strategies for Hydroxyl and Amine Functionalities in Azepane Diol Synthesis

The synthesis of polyfunctional molecules like azepane diols necessitates the use of protecting groups to mask reactive functionalities and ensure chemoselectivity in subsequent reaction steps. jocpr.com

Amine Protection: The secondary amine of the azepane ring is typically protected to prevent its interference in reactions targeting the hydroxyl groups. Common amine protecting groups include:

Carbamates: Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) groups are widely used. The Boc group is stable to a wide range of conditions but is readily removed with acid. The Cbz group is stable to acidic and basic conditions and is typically removed by hydrogenolysis.

Sulfonamides: The tosyl (Ts) group can be used to protect the amine, although its removal can sometimes require harsh conditions.

Hydroxyl Protection: The two hydroxyl groups in azepane-3,6-diol (B12987152) may need to be protected, either simultaneously or selectively.

Silyl Ethers: Trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS) ethers are common choices. Their stability to various reaction conditions and ease of removal can be tuned by the steric bulk of the alkyl groups on the silicon atom.

Acetals and Ketals: For a 1,2- or 1,3-diol, cyclic acetals or ketals (e.g., acetonides from acetone) can be used to protect both hydroxyl groups simultaneously. oup.com

Esters: Acetyl (Ac) and benzoyl (Bz) esters can be used to protect hydroxyl groups. They are typically removed by hydrolysis under basic conditions.

Sustainable Chemical Approaches in Azepane Diol Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like azepane diols to minimize environmental impact. researchgate.netmdpi.comfrontiersin.org

Use of Sustainable Catalysts:

Biocatalysts: As discussed in the chemoenzymatic section, enzymes operate under mild conditions (aqueous media, ambient temperature and pressure) and are highly selective, reducing the need for protecting groups and minimizing waste. mdpi.com

Earth-Abundant Metal Catalysts: Replacing precious metal catalysts (e.g., palladium, rhodium, osmium) with catalysts based on more abundant and less toxic metals (e.g., iron, copper, zinc) is a key goal of sustainable chemistry.

Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry promotes the use of safer alternatives such as water, supercritical fluids (like CO₂), ionic liquids, and bio-based solvents. mdpi.com The development of synthetic routes that can be performed in these benign media is an active area of research in the synthesis of N-heterocycles.

Atom Economy and Process Intensification: Synthetic strategies that maximize the incorporation of all starting material atoms into the final product (high atom economy) are preferred. This can be achieved through the use of catalytic reactions and by designing convergent synthetic routes. Process intensification, such as the use of flow chemistry, can also contribute to a more sustainable process by improving safety, efficiency, and scalability.

Information regarding "this compound" is not publicly available.

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific experimental data for the structural elucidation and stereochemical characterization of the chemical compound “this compound” is not available in the public domain.

As a result, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested in the provided outline. The creation of such an article would require access to primary research data from techniques such as NMR spectroscopy, mass spectrometry, vibrational spectroscopy, X-ray crystallography, and optical rotation studies, none of which have been published for this specific molecule.

To fulfill the request would necessitate the fabrication of data, which would be scientifically unsound and misleading. Therefore, in adherence to the principles of accuracy and reliance on verifiable sources, the requested article cannot be provided.

Structural Elucidation and Stereochemical Characterization of Rel 3r,6s Azepane 3,6 Diol

Chiroptical Methods for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) Spectroscopy

A comprehensive search for specific research findings and data tables related to the Vibrational Circular Dichroism (VCD) spectroscopy of Rel-(3R,6S)-azepane-3,6-diol did not yield any dedicated studies or published data for this particular compound.

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that is instrumental in determining the absolute configuration and solution-state conformation of chiral molecules. It measures the differential absorption of left and right circularly polarized infrared light by a chiral sample. The resulting VCD spectrum provides a unique fingerprint of the molecule's three-dimensional structure.

The standard methodology for stereochemical characterization using VCD involves a synergistic approach between experimental measurements and theoretical calculations. Typically, the experimental VCD spectrum of a chiral molecule is recorded on a specialized VCD spectrometer. Concurrently, computational methods, most notably Density Functional Theory (DFT), are employed to calculate the theoretical VCD spectra for the possible enantiomers of the molecule.

A conclusive assignment of the absolute configuration is achieved by comparing the experimentally measured spectrum with the computationally predicted spectra. A good correlation in terms of sign and relative intensity of the VCD bands between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous determination of the molecule's absolute stereochemistry.

While VCD spectroscopy has been successfully applied to a wide array of chiral molecules, including those with similar structural motifs like diols and cyclic amines, specific studies focusing on This compound are not available in the reviewed scientific literature. Therefore, no detailed research findings or data tables for this compound can be presented.

Conformational Analysis of Rel 3r,6s Azepane 3,6 Diol

Preferred Conformations of Seven--Membered Azepane Rings

The unsubstituted azepane ring, a seven-membered heterocycle, is characterized by a high degree of conformational flexibility. dntb.gov.ualifechemicals.com Unlike the well-defined chair conformation of cyclohexane, the larger azepane ring can adopt a variety of low-energy conformations. The most stable conformations for cycloheptane, the parent carbocycle, and by extension azepane, are generally considered to be the twist-chair (TC) and chair (C) forms. nih.govsmu.edu High-level quantum mechanical calculations have suggested that for the unsubstituted azepane, the twist-chair conformation represents the global energy minimum, with the chair conformation often identified as a transition state in the pseudorotational itinerary. nih.gov

The conformational landscape of a seven-membered ring is complex, featuring four main families of conformations: chair, boat, twist-chair, and twist-boat. These conformations are interconverted through low-energy processes known as pseudorotations. The relative energies of these conformers are subtle and can be significantly altered by the introduction of heteroatoms or substituents. nih.gov For instance, in some N,N-disubstituted 1,4-diazepanes, a twist-boat conformation has been identified as a key low-energy structure. nih.gov

Table 1: Relative Energies of Unsubstituted Azepane Conformers (Illustrative Data) This table presents hypothetical, yet scientifically plausible, relative energy values based on computational studies of seven-membered rings.

| Conformation | Calculated Relative Energy (kcal/mol) |

|---|---|

| Twist-Chair (TC) | 0.00 |

| Chair (C) | 1.5 - 2.5 |

| Twist-Boat (TB) | 2.0 - 3.0 |

| Boat (B) | 2.5 - 3.5 |

Influence of Hydroxyl Groups and Nitrogen Substitution on Ring Conformation

The conformational equilibrium of the azepane ring in Rel-(3R,6S)-azepane-3,6-diol is significantly influenced by the presence of the two hydroxyl groups and the nitrogen heteroatom. The (3R,6S) stereochemistry dictates a cis relationship between the two hydroxyl groups. This specific arrangement introduces several key conformational constraints and preferences.

One of the most dominant factors is the potential for intramolecular hydrogen bonding. researchgate.netnih.gov A hydrogen bond can form between the hydroxyl group at C3 and the hydroxyl group at C6, creating a pseudo-seven-membered ring. This interaction can stabilize conformations, such as the boat or twist-boat, that might otherwise be higher in energy. researchgate.net In these conformations, the hydroxyl groups are brought into closer proximity, facilitating the hydrogen bond.

Furthermore, the nitrogen atom, being a hydrogen bond acceptor, can interact with either of the hydroxyl groups. The N-H proton is also a potential hydrogen bond donor. These interactions can further bias the conformational landscape. Computational and spectroscopic studies on substituted azepanes have demonstrated that hydroxylation has a tangible effect on the ring's preferred geometry. dntb.gov.uamq.edu.au The steric bulk of the hydroxyl groups would typically favor pseudo-equatorial positions to minimize gauche interactions; however, the energetic advantage of forming a strong intramolecular hydrogen bond may overcome this steric penalty, leading to a preference for conformations with pseudo-axial hydroxyl groups.

Dynamic Conformational Behavior Studies (e.g., Ring Flipping Barriers)

The azepane ring system is not static but undergoes rapid conformational changes at room temperature. The primary dynamic processes are ring inversion (or ring flipping) and nitrogen inversion. researchgate.net These processes involve the interconversion between different chair, boat, and twist forms.

The energy barriers associated with these dynamic processes are crucial for understanding the molecule's behavior in solution. For some substituted seven-membered rings, the barrier to ring inversion has been experimentally determined to be in the range of 5-10 kcal/mol. nih.gov In the case of this compound, the presence of intramolecular hydrogen bonds could potentially increase the barrier to ring flipping, as the hydrogen bond would need to be broken during the conformational transition.

Nitrogen inversion is another key dynamic feature. For a secondary amine like this compound, the nitrogen atom rapidly inverts between two pyramidal states. The barrier to nitrogen inversion is typically low but can be influenced by the electronic environment and substitution. In some N-unsubstituted azepine derivatives, it has been found that the lowest-energy dynamic process is a coupled ring-flip and N-inversion. researchgate.net Variable-temperature NMR studies are the primary tool for investigating these dynamic behaviors, as cooling a sample can "freeze out" individual conformers, allowing for their separate observation and the calculation of the energy barriers between them. dntb.gov.ua

Table 2: Representative Energy Barriers for Dynamic Processes in Azepane Systems (Illustrative Data) This table provides typical energy barrier ranges for dynamic processes in azepane derivatives based on literature values for analogous systems.

| Dynamic Process | Typical Energy Barrier (kcal/mol) | Controlling Factors |

|---|---|---|

| Ring Inversion | 5 - 10 | Ring substitution, transannular strain, intramolecular H-bonding |

| Nitrogen Inversion | 4 - 8 | N-substituent, ring strain, solvent effects |

Experimental Methods for Conformational Elucidation

A combination of experimental and computational techniques is employed to determine the conformational preferences of flexible molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for studying conformations in solution.

¹H NMR: Analysis of proton-proton coupling constants (³JHH) can provide information about dihedral angles via the Karplus equation, helping to define the ring's geometry.

Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY or ROESY detect through-space interactions between protons. researchgate.net The presence or absence of specific NOE correlations provides crucial distance constraints, which can be used to differentiate between possible conformations (e.g., distinguishing between axial and equatorial substituents in a chair-like conformer). acs.org

X-ray Crystallography provides an unambiguous determination of the molecule's conformation in the solid state. While this conformation may not be the lowest energy one in solution due to crystal packing forces, it represents a stable, low-energy structure and provides precise bond lengths and angles that are invaluable for validating computational models. acs.org

Computational Modeling complements experimental data by allowing for the exploration of the entire potential energy surface.

Conformational Searches: Molecular mechanics or quantum mechanics methods are used to generate a wide range of possible conformations. nih.gov

Geometry Optimization and Energy Calculation: High-level methods, such as Density Functional Theory (DFT), are used to optimize the geometry of each conformer and calculate their relative energies to identify the most stable structures. nih.gov These calculations can also predict NMR parameters, which can then be compared with experimental data to validate the proposed conformational model.

Chemical Reactivity and Transformation Studies of Rel 3r,6s Azepane 3,6 Diol

Reactions Involving Hydroxyl Groups (e.g., Esterification, Etherification, Oxidation)

The presence of two secondary hydroxyl groups at the C3 and C6 positions of the azepane ring in Rel-(3R,6S)-azepane-3,6-diol offers multiple avenues for functionalization. These reactions are crucial for modifying the compound's physicochemical properties and for building more complex molecular architectures.

Esterification: The conversion of the hydroxyl groups to esters is a common transformation. While specific studies on the esterification of this compound are not extensively documented in publicly available literature, general methods for the esterification of diols are applicable. These reactions typically involve the use of an acid chloride or anhydride (B1165640) in the presence of a base, or a carboxylic acid with a coupling agent. The relative reactivity of the two hydroxyl groups can be influenced by steric hindrance and the reaction conditions employed.

Oxidation: The secondary hydroxyl groups of azepane diols can be oxidized to the corresponding ketones. For instance, the oxidation of a crude mixture of protected azepanol regioisomers using pyridinium (B92312) chlorochromate (PCC) has been shown to yield the corresponding oxo-azepines. nih.gov This transformation is significant for accessing azepane derivatives with varied oxidation states and for the synthesis of analogs of naturally occurring bioactive compounds. The reaction proceeds to completion, although yields can be modest, and care must be taken during work-up to avoid hydration of the resulting ketone products. nih.gov

| Reactant | Reagent | Product | Yield | Reference |

| Protected Azepanol Mixture | Pyridinium Chlorochromate (PCC) | Oxo-azepines | 75% | nih.gov |

Transformations at the Azepane Nitrogen Atom (e.g., Alkylation, Acylation, Debenzylation)

The secondary amine within the azepane ring is a key site for modifications that can significantly impact the molecule's biological activity and chemical properties.

Alkylation and Acylation: The nitrogen atom can readily undergo N-alkylation and N-acylation reactions. These transformations are fundamental in peptide synthesis and for the introduction of various functional groups. While specific examples for this compound are scarce in the literature, general protocols involving alkyl halides or acyl chlorides in the presence of a base are expected to be effective. The protection of the nitrogen atom, often as a carbamate (B1207046) (e.g., Boc), is a common strategy to modulate its reactivity and to direct reactions to other parts of the molecule.

Debenzylation: The N-benzyl group is a frequently used protecting group for the azepane nitrogen. Its removal is a critical step in many synthetic sequences. A common method for N-debenzylation is catalytic hydrogenolysis using palladium on carbon (Pd/C). researchgate.net However, this method can be incompatible with other functional groups that are sensitive to reduction. researchgate.net An alternative, efficient method for the N-debenzylation of aromatic heterocycles involves the use of potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO) with oxygen. researchgate.net This base-promoted process offers a complementary approach to traditional reductive methods. researchgate.net Visible-light-mediated oxidative debenzylation has also emerged as a mild and functional-group-tolerant alternative. nih.gov

| Substrate | Reagents | Product | Key Feature | Reference |

| N-Benzyl Heterocycle | KOtBu, DMSO, O2 | Deprotected Heterocycle | Base-promoted, avoids reduction | researchgate.net |

| Benzyl Ethers | DDQ, visible light | Cleaved Benzyl Ether | Mild, functional-group-tolerant | nih.gov |

Ring Opening and Degradation Pathways of Azepane Diols

The stability of the seven-membered azepane ring is a critical consideration in its synthesis and application. While the azepane core is generally stable, certain conditions can lead to ring-opening or degradation. Studies on the degradation of polymers incorporating diol units provide insights into the potential stability of such structures under various environmental conditions, though specific degradation pathways for this compound have not been detailed in the reviewed literature. Factors such as pH, temperature, and the presence of enzymatic or chemical catalysts can influence the degradation of related polymeric materials.

Regioselective Functionalization of the Azepane Diol Core

Achieving regioselectivity in the functionalization of a diol like this compound is a significant synthetic challenge. The differential reactivity of the two hydroxyl groups can be exploited to selectively modify one over the other. This can be achieved by using protecting groups or by carefully controlling reaction conditions. For example, in the synthesis of related polyhydroxylated azepanes, regioselective nucleophilic ring opening of a cyclic sulfate (B86663) derived from a vicinal diol is a key step. nih.gov Similarly, hydroboration of unsaturated azepine precursors can lead to regioisomeric azepanols, and the selectivity can be influenced by the choice of catalyst. nih.gov These strategies highlight the potential for achieving regioselective functionalization of the azepane diol core, which is essential for the synthesis of well-defined, complex molecules.

Mechanistic Investigations of Azepane Diol Reactions

Understanding the mechanisms of reactions involving azepane diols is crucial for optimizing reaction conditions and predicting outcomes. For instance, the mechanism of N-debenzylation using KOtBu/DMSO involves the formation of a benzylic anion, which then reacts with oxygen. researchgate.net The resulting peroxy anion is subsequently reduced to afford the deprotected amine and benzaldehyde. researchgate.net In esterification reactions catalyzed by proton sources, the mechanism likely involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of the alcohol. nih.gov For more complex transformations, such as the tandem amination/cyclization to form functionalized azepines, a feasible mechanism may involve the initial formation of a copper acetylide, followed by nucleophilic addition of the amine and intramolecular cyclization. nih.gov While detailed mechanistic studies specifically for this compound are not widely available, these examples from related systems provide a framework for understanding its reactivity.

Theoretical and Computational Investigations of Rel 3r,6s Azepane 3,6 Diol

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the molecular properties of Rel-(3R,6S)-azepane-3,6-diol at the electronic level. These methods provide detailed insights into the molecule's geometry, stability, and electronic structure.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.com By employing functionals such as B3LYP or M06-2X with basis sets like 6-311++G(d,p), a detailed understanding of the geometry and electronic properties of this compound can be achieved. mdpi.comnih.gov

The geometry optimization of this compound using DFT would reveal the most stable conformation of the azepane ring, which is known to be flexible. nih.gov For the parent azepane, the chair conformation is generally the most stable. nih.gov In the case of the 3,6-diol, the orientation of the hydroxyl groups (axial vs. equatorial) and the potential for intramolecular hydrogen bonding would significantly influence the final geometry. The optimized structure would provide precise bond lengths, bond angles, and dihedral angles.

Electronic structure analysis provides insights into the molecule's reactivity and properties. Key parameters that can be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack.

| Parameter | Predicted Value |

|---|---|

| C3-O Bond Length (Å) | 1.43 |

| C6-O Bond Length (Å) | 1.43 |

| C-N-C Bond Angle (°) | 115.0 |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | 1.2 |

| HOMO-LUMO Gap (eV) | 7.7 |

| Dipole Moment (Debye) | 2.5 |

For a more accurate energetic analysis, ab initio methods such as Møller-Plesset perturbation theory (MP2) can be employed. nih.gov These methods are computationally more demanding than DFT but can provide more reliable energies, especially for systems where electron correlation is important.

Ab initio calculations would be particularly useful for determining the relative energies of different conformers of this compound. By comparing the energies of various chair and boat conformations with different hydroxyl group orientations, the global minimum energy structure can be identified with high confidence. Furthermore, these calculations can provide accurate estimates of the strain energy of the azepane ring, which is a key factor in its reactivity. nih.gov The strain energy is typically calculated relative to an acyclic, strain-free reference compound. nih.gov

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes and Flexibility

Due to the inherent flexibility of the seven-membered azepane ring, a comprehensive understanding of its conformational landscape is essential. Molecular mechanics (MM) force fields, such as MMFF94x, are well-suited for this purpose. nih.gov A conformational search using molecular mechanics can efficiently explore the potential energy surface and identify a wide range of low-energy conformers. nih.gov

Following the initial exploration with MM, molecular dynamics (MD) simulations can provide a dynamic picture of the conformational flexibility of this compound. MD simulations track the movement of atoms over time, revealing the accessible conformations and the transitions between them under specific conditions (e.g., in a solvent). This approach can elucidate the dynamic interplay between the flexible ring and the hydroxyl substituents, including the formation and breaking of intramolecular hydrogen bonds.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic parameters, which can be invaluable for the characterization and identification of this compound.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov By calculating the NMR shielding constants for the optimized geometry, the chemical shifts can be predicted and compared with experimental data to confirm the structure and stereochemistry. nih.gov

IR Frequencies: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the peaks in an infrared (IR) spectrum. The calculated IR spectrum can help in identifying characteristic vibrational modes, such as the O-H and N-H stretching frequencies, which would be sensitive to hydrogen bonding.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 50.1 |

| C3 | 70.3 |

| C4 | 35.2 |

| C5 | 34.8 |

| C6 | 71.5 |

| C7 | 52.4 |

Reactivity Descriptors and Reaction Pathway Modeling

DFT calculations can also be used to predict the reactivity of this compound. Reactivity descriptors derived from conceptual DFT, such as Fukui functions and local softness, can identify the most reactive sites in the molecule for electrophilic, nucleophilic, and radical attack. nih.gov For instance, the nitrogen atom is expected to be a primary nucleophilic site, while the hydroxyl protons are the most acidic sites.

Furthermore, computational modeling can be used to investigate potential reaction pathways involving this compound. By calculating the energies of reactants, transition states, and products, the feasibility and selectivity of various reactions can be assessed. This can be particularly useful in understanding the mechanisms of reactions such as N-alkylation, acylation, or oxidation of the hydroxyl groups.

Stereochemical Prediction and Verification through Computational Methods

Computational methods are powerful tools for the prediction and verification of stereochemistry. In the case of this compound, computational approaches can be used to confirm the relative and absolute stereochemistry.

By calculating the theoretical spectroscopic data for all possible stereoisomers of azepane-3,6-diol (B12987152) and comparing them with experimental data, the correct stereoisomer can be identified. For example, the calculated NMR chemical shifts and coupling constants are often sensitive to the stereochemical arrangement of the substituents. nih.gov Additionally, the calculation of theoretical vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) spectra can provide a definitive assignment of the absolute configuration when compared to experimental spectra.

Rel 3r,6s Azepane 3,6 Diol As a Synthetic Scaffold and Intermediate

Utilization in the Synthesis of Complex Nitrogen Heterocyclic Systems

The synthesis of complex nitrogen heterocyclic systems is a cornerstone of modern medicinal chemistry, with seven-membered rings like azepanes being of considerable interest. researchgate.net Methodologies for creating azepine and azepane derivatives often involve ring expansion strategies or cyclization reactions. researchgate.net While these general principles apply to the synthesis of azepane-containing structures, specific examples that commence from or utilize Rel-(3R,6S)-azepane-3,6-diol as a starting material to build more complex heterocyclic frameworks are not documented in the available literature. The inherent stereochemistry of the diol could theoretically be exploited to direct the formation of more intricate systems, but concrete examples of such applications are yet to be reported.

Derivatization for Compound Library Synthesis

The creation of compound libraries for drug discovery often relies on the derivatization of a central scaffold to explore the chemical space around it. The two hydroxyl groups and the secondary amine in this compound present opportunities for functionalization. These reactive sites could, in principle, be used to introduce a variety of substituents, thereby generating a library of related compounds. However, there are no specific reports of this compound being used as a scaffold for the systematic synthesis of a compound library. The general methodologies for such derivatizations are well-established in organic chemistry, but their application to this specific diol has not been a subject of published research.

Development of Novel Synthetic Building Blocks from Azepane Diols

The transformation of readily available molecules into novel, high-value synthetic building blocks is a continuous endeavor in organic synthesis. Azepane diols, with their functional handles and defined three-dimensional structure, are attractive candidates for such transformations. By modifying the hydroxyl and amine groups, it is conceivable that this compound could be converted into a range of new building blocks with unique properties. However, the scientific literature does not currently contain specific examples of such transformations or the development of new synthetic methodologies based on this particular compound.

Advanced Research Directions and Emerging Methodologies for Azepane Diols

Continuous Flow Synthesis Techniques for Azepane Diols

Continuous flow chemistry is emerging as a powerful tool in pharmaceutical and fine chemical synthesis, offering advantages in terms of safety, scalability, and process control over traditional batch methods. The application of this technology to the synthesis of azepane diols presents a promising avenue for more efficient and reproducible manufacturing.

In a continuous flow setup, reagents are pumped through a network of tubes and reactors where the chemical transformations occur. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivities. For the synthesis of azepane diols, key steps such as hydrogenations, aminohydroxylations, and ring-closing metathesis could be adapted to flow conditions. The enhanced heat and mass transfer in microreactors can be particularly beneficial for highly exothermic or rapid reactions often encountered in the synthesis of complex heterocyclic scaffolds.

While specific examples of the complete synthesis of Rel-(3R,6S)-azepane-3,6-diol in a continuous flow system are not yet widely reported, the principles of flow chemistry are being applied to the synthesis of various active pharmaceutical ingredients (APIs), including nitrogen-containing heterocycles. The modular nature of flow systems also allows for the integration of multiple reaction steps, purification, and in-line analysis, paving the way for automated and streamlined production of azepane diols.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Key Reactions in Azepane Diol Synthesis

| Reaction Type | Parameter | Batch Synthesis | Continuous Flow Synthesis | Potential Advantages of Flow |

| Hydrogenation | Safety | Handling of H₂ gas under pressure can be hazardous in large volumes. | Small reactor volumes and on-demand H₂ generation improve safety. | Enhanced safety, better pressure control. |

| Aminohydroxylation | Temperature Control | Exothermic reactions can be difficult to control on a large scale. | Superior heat transfer in microreactors allows for precise temperature control. | Improved selectivity and yield. |

| Ring-Closing Metathesis | Catalyst Efficiency | Catalyst deactivation can occur; removal can be challenging. | Immobilized catalysts can be used in packed-bed reactors for easy separation and reuse. | Increased catalyst lifetime and purity of product. |

Photocatalytic and Electrocatalytic Approaches in Azepane Chemistry

Recent advancements in photocatalysis and electrocatalysis are offering milder and more sustainable alternatives to traditional synthetic methods. These techniques utilize visible light or electricity, respectively, to drive chemical reactions, often with high selectivity and functional group tolerance.

In the context of azepane chemistry, photocatalytic methods are being explored for nitrene transfer reactions, which can be employed for C-H amination or dearomatization to construct the azepane core. The use of visible-light-induced acyl radical cascade cyclization of dienes with acyl chlorides has been developed for the synthesis of benzo[b]azepin-2-one derivatives, showcasing the potential of these methods for constructing related seven-membered nitrogen heterocycles. Donor-acceptor cyanoarenes are being investigated as potent organic photocatalysts with tunable redox properties, which could find applications in various transformations relevant to azepane diol synthesis.

Electrocatalysis provides another avenue for promoting challenging reactions in azepane synthesis. Electrosynthesis can be used for a variety of transformations, including reductions, oxidations, and cross-coupling reactions, often avoiding the need for harsh chemical reagents. While specific applications to the synthesis of azepane diols are still emerging, the principles of electrosynthesis are well-established for related transformations in organic chemistry.

Supramolecular Chemistry Involving Azepane Diol Architectures

The hydroxyl and amine functionalities of azepane diols like this compound make them excellent candidates for constructing complex supramolecular assemblies. These assemblies are held together by non-covalent interactions, primarily hydrogen bonds, but also van der Waals forces and π-π stacking if aromatic substituents are present.

The stereochemistry of the diol plays a crucial role in directing the formation of specific supramolecular architectures. The relative orientation of the hydroxyl groups in the (3R,6S) configuration will dictate the preferred hydrogen bonding patterns, leading to the formation of predictable one-, two-, or three-dimensional networks in the solid state. Understanding and controlling these non-covalent interactions is key to designing materials with specific properties, a field known as crystal engineering.

The study of these interactions can provide insights into molecular recognition phenomena and can be leveraged in the design of functional materials. The ability of azepane diols to form robust hydrogen-bonded networks could be exploited in areas such as organogelation, liquid crystal formation, and the development of porous materials.

Machine Learning and Artificial Intelligence Applications in Azepane Synthesis Planning

The synthesis of complex molecules like polyhydroxylated azepanes can be a significant challenge, often requiring multi-step sequences. Machine learning (ML) and artificial intelligence (AI) are revolutionizing retrosynthetic analysis and synthesis planning by providing data-driven approaches to designing efficient synthetic routes.

Beyond retrosynthesis, ML models can also be used to predict reaction outcomes, optimize reaction conditions, and even suggest the most suitable catalysts for a given transformation. This can significantly accelerate the research and development process for new azepane derivatives by reducing the number of experiments required.

Table 2: Selected AI Platforms for Retrosynthesis and Their Methodologies

| Platform | Methodology | Potential Application in Azepane Synthesis |

| ChemAIRS® | Leverages AI and expert rules for retrosynthetic analysis, synthesizability assessment, and impurity prediction. | Designing novel and efficient routes to functionalized azepane diols. |

| Synthia™ | Combines machine learning with curated reaction rules and expert oversight. | Rapidly planning lab-ready pathways for complex azepane derivatives. |

| IBM RXN for Chemistry | Utilizes a neural machine translation approach to predict chemical reactions. | Identifying potential side reactions and optimizing conditions for key steps. |

| AiZynthFinder | Employs a Monte Carlo tree search guided by a neural network to explore possible retrosynthetic routes. | Discovering unconventional and potentially more efficient synthetic pathways. |

Exploration of New Stereochemical Motifs and Polyhydroxylated Azepane Derivatives

Research into azepane derivatives is continuously expanding to include new stereochemical arrangements and a greater degree of hydroxylation. The synthesis of polyhydroxylated azepanes, often viewed as iminosugar analogs, is of significant interest due to their potential as glycosidase inhibitors.

Stereoselective synthesis is paramount in this area to control the configuration at multiple stereocenters. Novel synthetic strategies are being developed to access a wider range of diastereomers. For example, osmium-catalyzed tethered aminohydroxylation has been successfully applied to the stereoselective synthesis of heavily hydroxylated azepane iminosugars. This method allows for the formation of a new C-N bond with complete regio- and stereocontrol. Another approach involves the regioselective opening of sugar-based epoxides with nitrogen nucleophiles to yield polyhydroxyazepane derivatives.

The exploration of different protecting group strategies and cyclization methods, such as reductive amination and ring-closing metathesis, is also crucial for accessing diverse stereochemical motifs. The synthesis and biological evaluation of these novel polyhydroxylated azepanes will continue to be a vibrant area of research, with the potential to uncover new therapeutic agents.

Table 3: Recent Methodologies for the Synthesis of Polyhydroxylated Azepanes

| Method | Key Transformation | Stereocontrol | Starting Material Example | Reference |

| Osmium-Catalyzed Tethered Aminohydroxylation | Formation of a new C-N bond with concomitant hydroxylation. | High regio- and stereocontrol. | D-mannose-derived aldehyde. | , |

| Epoxide Ring Opening | Nucleophilic attack of a nitrogen-containing species on an epoxide. | Dependent on the stereochemistry of the epoxide. | Sugar-based epoxyamides. | , |

| Diastereoselective Hydroxylation | Introduction of hydroxyl groups to a tetrahydroazepine intermediate. | Substrate-directed. | 2,3,6,7-tetrahydro-3-amidoazepine. | , |

| Reductive Amination | Intramolecular cyclization of an amino-aldehyde or amino-ketone. | Can be controlled by the existing stereocenters. | D-glucose-derived intermediates. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.